molecular formula C29H40Cl3FN4O4S B1664837 L-Methionine, N-(3-(bis(2-chloroethyl)amino)-N-(4-fluoro-L-phenylalanyl)-L-phenylalanyl)-, ethyl ester, monohydrochloride CAS No. 83996-50-3

L-Methionine, N-(3-(bis(2-chloroethyl)amino)-N-(4-fluoro-L-phenylalanyl)-L-phenylalanyl)-, ethyl ester, monohydrochloride

Cat. No. B1664837
CAS RN: 83996-50-3
M. Wt: 665.1 g/mol
InChI Key: LPRJQYQONDUPFK-OUKLVGRUSA-N
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Description

Ambamustine HCl is a novel tripeptide anticancer agent

Scientific Research Applications

Methionine's Role in Metabolism and Health

Methionine plays a crucial role in various biological processes, including protein synthesis, transmethylation reactions, and as a component of antioxidant systems. Its importance is underlined by its high absorption efficiency from the diet, yet it may not optimally support metabolism and health. Consequently, methionine supplements are used in humans and animals to improve health and performance. The review discusses transport proteins relevant for methionine absorption in the gastrointestinal tract and the potential health implications of methionine metabolism, particularly concerning cardiovascular and neurological diseases (Mastrototaro et al., 2016).

Diagnostic Utility in Glioma Recurrence

Amino acid PET radiotracers, including L-methionine, have been highlighted for their utility in evaluating glioma recurrence compared to magnetic resonance imaging (MRI). These radiotracers offer high diagnostic value due to their high uptake by tumor tissue and low background in normal grey matter, providing essential information for distinguishing tumor recurrence from other entities like pseudoprogression or radiation necrosis. This suggests that amino acid PET, particularly MET–PET, is a reliable diagnostic technique, although its use is limited by the need for on-site cyclotron facilities. Advances in this field, including combined PET/MRI and the application of AI and machine learning, could offer promising tools to address this challenging clinical issue (Santo et al., 2022).

Methionine Metabolism in Plants

Methionine's nutritional and regulatory significance in plants is substantial, impacting the level of key metabolites like ethylene, polyamines, and biotin. Despite its importance, the factors regulating methionine content in plants are not fully understood. The review delves into methionine metabolism, outlining enzymes, substrates, and influences of catabolic pathways on methionine content. Efforts to improve methionine content in vegetative tissues with minimal interference in plant growth and productivity have yielded significant insights and advancements in enhancing the nutritional value of plants (Amir, 2010).

Methionine Dependency in Cancer Growth Control

Restricting methionine may be crucial in controlling the growth of certain cancers, especially those dependent on methionine for survival and proliferation. Defects in genes involved in the methionine de novo and salvage pathways or in folate metabolism may contribute to the methionine dependence phenotype in cancer. Studies have shown that a methionine-restricted diet can inhibit cancer growth and extend a healthy life-span in animal models. Furthermore, methioninase, which depletes circulating levels of methionine, may be another effective strategy in limiting cancer growth, with ongoing clinical studies focusing on its combination with chemotherapeutic regimens (Cavuoto & Fenech, 2012).

properties

CAS RN

83996-50-3

Product Name

L-Methionine, N-(3-(bis(2-chloroethyl)amino)-N-(4-fluoro-L-phenylalanyl)-L-phenylalanyl)-, ethyl ester, monohydrochloride

Molecular Formula

C29H40Cl3FN4O4S

Molecular Weight

665.1 g/mol

IUPAC Name

ethyl (2S,5S)-5-[[(2S)-2-amino-3-(4-fluorophenyl)propanoyl]amino]-6-[3-[bis(2-chloroethyl)amino]phenyl]-2-(2-methylsulfanylethyl)-4-oxohexanoate;hydrochloride

InChI

InChI=1S/C30H40Cl2FN3O4S.ClH/c1-3-40-30(39)23(11-16-41-2)20-28(37)27(35-29(38)26(34)18-21-7-9-24(33)10-8-21)19-22-5-4-6-25(17-22)36(14-12-31)15-13-32;/h4-10,17,23,26-27H,3,11-16,18-20,34H2,1-2H3,(H,35,38);1H/t23-,26+,27+;/m1./s1

InChI Key

LPRJQYQONDUPFK-OUKLVGRUSA-N

Isomeric SMILES

CCOC(=O)[C@H](CCSC)CC(=O)[C@H](CC1=CC(=CC=C1)N(CCCl)CCCl)NC(=O)[C@H](CC2=CC=C(C=C2)F)N.Cl

SMILES

CCOC(=O)C(CCSC)CC(=O)C(CC1=CC(=CC=C1)N(CCCl)CCCl)NC(=O)C(CC2=CC=C(C=C2)F)N.Cl

Canonical SMILES

CCOC(=O)C(CCSC)CC(=O)C(CC1=CC(=CC=C1)N(CCCl)CCCl)NC(=O)C(CC2=CC=C(C=C2)F)N.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

3-(4-fluorophenyl)Ala-3-(3-bis(2-chloroethyl)aminophenyl)Ala-Met ethyl ester
3-(4-fluorophenyl)alanyl-3-(3-bis(2-chloroethyl)aminophenyl)alanyl-methionine ethyl ester
ambamustine
PTT 119
PTT-119
PTT.119

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Methionine, N-(3-(bis(2-chloroethyl)amino)-N-(4-fluoro-L-phenylalanyl)-L-phenylalanyl)-, ethyl ester, monohydrochloride
Reactant of Route 2
L-Methionine, N-(3-(bis(2-chloroethyl)amino)-N-(4-fluoro-L-phenylalanyl)-L-phenylalanyl)-, ethyl ester, monohydrochloride
Reactant of Route 3
L-Methionine, N-(3-(bis(2-chloroethyl)amino)-N-(4-fluoro-L-phenylalanyl)-L-phenylalanyl)-, ethyl ester, monohydrochloride
Reactant of Route 4
L-Methionine, N-(3-(bis(2-chloroethyl)amino)-N-(4-fluoro-L-phenylalanyl)-L-phenylalanyl)-, ethyl ester, monohydrochloride
Reactant of Route 5
L-Methionine, N-(3-(bis(2-chloroethyl)amino)-N-(4-fluoro-L-phenylalanyl)-L-phenylalanyl)-, ethyl ester, monohydrochloride
Reactant of Route 6
L-Methionine, N-(3-(bis(2-chloroethyl)amino)-N-(4-fluoro-L-phenylalanyl)-L-phenylalanyl)-, ethyl ester, monohydrochloride

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